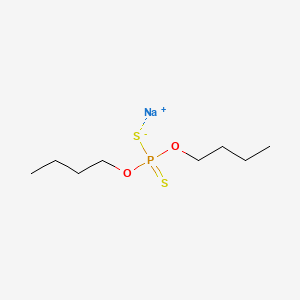

Butyl sodium phosphorodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

36245-44-0 |

|---|---|

Molecular Formula |

C8H19O2PS2.Na C8H19NaO2PS2 |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

sodium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13); |

InChI Key |

MLKSZUQMCICGJI-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(OCCCC)[S-].[Na+] |

Canonical SMILES |

CCCCOP(=S)(OCCCC)S.[Na] |

Other CAS No. |

36245-44-0 |

Related CAS |

2253-44-3 (Parent) |

Origin of Product |

United States |

Mechanistic Investigations of Butyl Sodium Phosphorodithioate Reactivity

Reaction Pathway Elucidation

The reactivity of butyl sodium phosphorodithioate (B1214789) is multifaceted, involving several distinct mechanistic pathways. These pathways are crucial in understanding its role in various chemical transformations, from the formation of radical species to its action as a nucleophile and its behavior under photochemical conditions.

Identification of Radical Intermediates in Phosphorodithioate Reactions

The formation of radical intermediates is a key aspect of phosphorodithioate reactivity. Electron Spin Resonance (ESR) spectroscopy has been a pivotal technique in identifying and characterizing these transient species. In studies involving phosphorodithioate nucleoside models, ESR spectroscopy has confirmed the initial formation of radical cations. researchgate.net Subsequent thermally activated hole transfer can lead to the formation of dithiyl radicals (P-2S•). researchgate.net

At low temperatures and higher concentrations, these dithiyl radicals can undergo a bimolecular conversion to form a σ²-σ*¹-bonded dimer anion radical, [‐P‐2S‐. 2S‐P‐]⁻. researchgate.net The photolysis of related compounds, such as O,O'-dialkyl hydrogen phosphorodithioates, also generates radical species. rsc.org ESR studies have been instrumental in characterizing the resulting phosphoranyl radicals. rsc.org The generation of these radical intermediates can also be influenced by the presence of other reagents. For instance, the oxidation of O,O'-dialkyl dithiophosphate (B1263838) anions in the presence of a bipyridinium dication proceeds through a charge-transfer complex, leading to radical formation. acs.org

The following table summarizes key radical intermediates identified in phosphorodithioate reactions:

| Radical Intermediate | Method of Generation | Detection Technique |

| Dithiyl radical (P-2S•) | Thermally activated hole transfer from a radical cation | ESR Spectroscopy, Pulse Radiolysis |

| Dimer anion radical ([‐P‐2S‐. 2S‐P‐]⁻) | Bimolecular conversion of dithiyl radicals | ESR Spectroscopy |

| Phosphoranyl radicals | Photolysis of O,O'-dialkyl hydrogen phosphorodithioates | ESR Spectroscopy |

Nucleophilic Addition Mechanisms involving Phosphorodithioates

Butyl sodium phosphorodithioate and related phosphorodithioate anions are effective nucleophiles and can participate in nucleophilic addition reactions. evitachem.com A notable example is their reaction with Michael acceptors. thieme-connect.de In a one-pot synthesis of thietanes, a phosphorodithioate acts as a nucleophile, reacting with an alkene and an aldehyde. thieme-connect.de The proposed mechanism involves the initial addition of the phosphorodithioate to the activated alkene. thieme-connect.debeilstein-journals.org

Furthermore, phosphorodithioate anions, generated by treating P(V)-H compounds with elemental sulfur in the presence of a base, readily undergo alkylation with alkyl halides, demonstrating their nucleophilic character. ucc.ieresearchgate.net The choice of the electrophile can influence the site of attack on the ambident phosphorodithioate nucleophile. While reactions with benzyl (B1604629) halides lead to S-alkylation, reaction with a hard electrophile like benzoyl chloride can result in O-acylation. nih.gov

Photochemical Cleavage Mechanisms of Phosphorus-Sulfur Bonds

The phosphorus-sulfur (P-S) bond in phosphorodithioates can be cleaved under photochemical conditions. epa.gov The photolysis of organophosphorus compounds containing sulfur atoms is often dominated by pathways involving the cleavage of P-S, P-O, and C-S bonds. annualreviews.org For instance, the photolysis of O,O-dimethyl-S-phthalimidomethyl phosphorodithioate in diethyl ether primarily involves the breaking of the C-S bond, forming a radical pair. annualreviews.org

While direct photolysis of some phosphorodithioates can be slow, the presence of sensitizers can increase the rate of degradation. epa.gov The mechanism of photochemical breakdown often involves homolytic cleavage of covalent bonds, leading to the formation of free radical species which then undergo further reactions. annualreviews.org The study of the photolysis of solid dialkyl dithiophosphate glasses has also contributed to understanding the photochemical behavior of these compounds. cdnsciencepub.com

Catalytic Reaction Mechanisms

The reactivity of this compound can be significantly influenced and controlled by the use of catalysts. Both metal-based catalysts and Lewis acids play important roles in facilitating reactions involving phosphorodithioates, such as thiophosphorylation and the formation of the phosphorodithioate moiety itself.

Mechanisms of Metal-Catalyzed Thiophosphorylation

Metal catalysts, particularly copper and palladium, are widely employed to facilitate thiophosphorylation reactions involving phosphorodithioates. Copper-catalyzed multicomponent reactions provide an efficient route for the synthesis of S-aryl phosphorodithioates from arylboronic acids, elemental sulfur, and P(O)H compounds. sci-hub.seorganic-chemistry.org The proposed mechanism for copper-catalyzed N-arylation, a related reaction, involves the formation of a copper-ligand complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. sci-hub.se A similar mechanistic framework can be envisioned for S-arylation.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming P-S bonds. bohrium.com The mechanism of these reactions typically involves a catalytic cycle that starts with a palladium(II) precatalyst being reduced to the active palladium(0) species. youtube.comyoutube.com This is followed by oxidative addition of an aryl halide to the palladium(0) complex, transmetalation with the phosphorodithioate, and finally, reductive elimination to yield the thiophosphorylated product and regenerate the palladium(0) catalyst. youtube.comnih.govresearchgate.net The efficiency of these catalytic systems can be enhanced by the use of specific ligands. researchgate.net In some cases, a synergistic dual catalytic process involving two separate palladium catalytic cycles has been proposed. nih.gov

Role of Lewis Acids in Phosphorodithioate Formation

Lewis acids are utilized as catalysts in the formation of phosphorodithioates and related organophosphorus compounds. ucc.ie For instance, boron trifluoride (BF₃), a strong Lewis acid, is known to catalyze a variety of organic reactions, including alkylations and condensations. wikipedia.orgheyigasglobal.comwikipedia.org In the context of phosphorodithioate synthesis, a Lewis acid can activate a carbonyl group, facilitating nucleophilic attack by a sulfur-containing species. youtube.com This principle is applied in the synthesis of thioacetals, where boron trifluoride activates an aldehyde or ketone towards reaction with a dithiol. youtube.com

Aluminum chloride (AlCl₃) is another Lewis acid that can be employed, although its primary research focus has been on its neurotoxic effects. nih.govnih.govresearchgate.net However, its ability to act as a Lewis acid suggests potential applications in catalyzing reactions relevant to phosphorodithioate chemistry. The general mechanism of Lewis acid catalysis in these reactions involves the coordination of the Lewis acid to an electrophilic center, thereby increasing its reactivity towards a nucleophile. sciencemadness.org

Degradation Mechanisms and Pathways

The degradation of phosphorodithioates, including this compound, can proceed through several mechanisms, primarily hydrolysis, photodegradation, and other chemical transformations. These pathways determine the compound's stability and the nature of the resulting products.

The hydrolytic stability of phosphorodithioates is significantly influenced by the structure of the alkyl groups attached to the phosphorus atom. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for these compounds in aqueous environments.

Research into the hydrolysis of a series of dialkyldithiophosphates has revealed that the rate of hydrolysis is highly dependent on the structure of the alkyl group. For instance, studies have shown that dithiophosphates synthesized from tertiary alcohols, such as tert-butanol (B103910), hydrolyze significantly faster than those derived from primary alcohols like n-butanol. This difference in reactivity is substantial, with the tert-butanol derivative hydrolyzing thousands of times faster. cdc.gov This indicates that steric hindrance and the electronic effects of the alkyl group play a crucial role in the stability of the phosphorodithioate ester bond. The hydrolysis of these compounds often leads to the formation of the corresponding alcohol and various phosphoric and thiophosphoric acid derivatives.

The table below, based on kinetic studies of various dithiophosphates, illustrates the impact of the alkyl group's structure on the rate of hydrolysis.

| Dithiophosphate Derivative | Alkyl Group Structure | Relative Hydrolysis Rate |

| Synthesized from n-butanol | Primary | 1x |

| Synthesized from tert-butanol | Tertiary | 13,750x |

| Synthesized from a primary thiol | - | 230x (compared to primary alcohol) |

| Synthesized from ethylphenol | - | 8x (compared to primary alcohol) |

| Synthesized from thiophenol | - | 3x (compared to ethylphenol derivative) |

This table presents a simplified representation of relative hydrolysis rates to illustrate the impact of the substituent structure. The actual rates are concentration and temperature-dependent.

The degradation of sodium O,O-diethyl dithiophosphate by bacterial strains has been shown to proceed through the successive formation of ethanol (B145695) and orthophosphate, indicating the cleavage of both the P-S and P-O bonds. alaska.edu

Photodegradation, the breakdown of molecules by light, is another significant degradation pathway for phosphorodithioate compounds, particularly when exposed to sunlight. The mechanisms of photodegradation can be complex and may involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, facilitated by other light-absorbing substances in the environment.

For many organophosphorus pesticides, including phosphorodithioates, a key photodegradation pathway involves the oxidation of the thiono (P=S) group to the corresponding oxon (P=O) analogue. nih.gov This transformation is significant as the oxon derivatives are often more toxic than the parent compound. For example, the photodegradation of the phosphorodithioate insecticide malathion (B1675926) can lead to the formation of malaoxon (B1675925) through photooxidation. cdc.gov

The photolysis of the phosphorodithioate insecticide phosmet (B1677707) has been shown to yield a variety of photoproducts, including phthalimide (B116566) and N-hydroxymethylphthalimide, indicating cleavage of the P-S-C linkage. nih.gov Similarly, studies on azinphos-methyl, another phosphorodithioate insecticide, have shown that it readily photodegrades in water and on soil surfaces. nih.gov The degradation pathways can be influenced by the presence of photosensitizers in the environment, which can absorb light and transfer the energy to the phosphorodithioate molecule, leading to its degradation. The process can involve the formation of reactive oxygen species, such as hydroxyl radicals, which then attack the phosphorodithioate molecule.

The chemical transformation of phosphorodithioates leads to a variety of degradation products, the nature of which depends on the specific degradation pathway.

Hydrolytic degradation of zinc(II) O,O-dialkyl dithiophosphates has been found to produce several by-products. The initial hydrolysis product is the corresponding O,O-dialkyl S-hydrogen dithiophosphate. This is followed by further degradation to thiophosphoric acid, O-alkyl O,O-dihydrogen thiophosphate, O,O-dialkyl O-hydrogen thiophosphate, and ultimately phosphoric acid. nih.gov

Bacterial degradation of sodium O,O-diethyl dithiophosphate results in the formation of ethanol and orthophosphate. alaska.edu This indicates a complete breakdown of the original molecule.

In the case of more complex phosphorodithioate pesticides, the transformation products can be numerous. For instance, the metabolism of the phosphorodithioate insecticide dimethoate (B1670662) in mice has been shown to yield S-methyl phosphorodithioates and phosphorothiolates through in vivo S-methylation of the intermediate O,O-dialkyl phosphorodithioic acids. nih.gov

The following table summarizes some of the common transformation products observed from the degradation of phosphorodithioate compounds.

| Degradation Pathway | Parent Compound Type | Key Transformation Products |

| Hydrolysis | Zinc(II) O,O-dialkyl dithiophosphates | O,O-dialkyl S-hydrogen dithiophosphate, Thiophosphoric acid, O-alkyl O,O-dihydrogen thiophosphate, O,O-dialkyl O-hydrogen thiophosphate, Phosphoric acid nih.gov |

| Bacterial Degradation | Sodium O,O-diethyl dithiophosphate | Ethanol, Orthophosphate alaska.edu |

| Photodegradation | Phosphorodithioate Insecticides (e.g., Malathion) | Oxon analogues (e.g., Malaoxon) cdc.govnih.gov |

| Metabolism (in vivo) | Dimethoate | S-methyl phosphorodithioates, S-methyl phosphorothiolates nih.gov |

Coordination Chemistry of Phosphorodithioate Ligands

Metal Complexation and Structural Characterization

The ability of butyl sodium phosphorodithioate (B1214789) to form stable complexes with a variety of metals is central to its application. This complexation is governed by the inherent properties of the ligand and its preferred modes of binding.

Dialkyldithiophosphates, such as butyl phosphorodithioate, are part of a broader class of phosphor-1,1-dithiolate compounds. st-andrews.ac.uk These are monoanionic ligands with the general formula [S₂P(OR)₂]⁻, where 'R' in this case is a butyl group. They are considered "soft" ligands according to Hard-Soft Acid-Base (HSAB) theory, indicating a preference for binding with soft or intermediate metal ions like Cu⁺, Pb²⁺, and Cd²⁺. The two sulfur atoms are the primary donor sites, allowing the ligand to engage in various coordination modes.

Phosphorodithioates are effective chelating agents, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. nih.govsemanticscholar.org They typically act as bidentate ligands, using both sulfur atoms to coordinate with a metal ion. researchgate.netyoutube.com This chelation results in the formation of a highly stable four-membered ring structure containing the metal and the P-S₂ moiety. researchgate.net This stable ring formation is a key reason for their strong affinity for many transition metals. The ability of these bidentate ligands to form such stable complexes is fundamental to their use in applications like solvent extraction of metals and as flotation collectors. researchgate.netacs.org

The structures of metal-phosphorodithioate complexes have been extensively studied. The coordination geometry depends on the metal ion and its oxidation state.

Nickel(II) Complexes : Ni(II) dithiophosphate (B1263838) complexes often exhibit a square planar geometry, with the nickel atom coordinated to the sulfur atoms of two dithiophosphate ligands. researchgate.net Other potential geometries for Ni(II) include octahedral structures, typically when other ligands like water or pyridine (B92270) are also coordinated to the metal center. researchgate.net

Zinc(II) Complexes : Zinc(II) is commonly found in a tetrahedral coordination environment. In complexes with dithiophosphates, this often involves the zinc ion binding to two bidentate ligands. However, distorted square pyramidal and other geometries can also be observed, especially in polymeric structures or when additional ligands are present. eurjchem.comnih.gov For instance, a mononuclear Zn(II) complex with a thio-Schiff base ligand was found to have a distorted square pyramidal geometry. eurjchem.com

Lead(II) Complexes : Lead(II) also forms stable complexes with dithiophosphate ligands, which is the basis for their use in galena (PbS) flotation. The coordination environment around the Pb(II) ion can be complex due to the influence of its stereochemically active lone pair of electrons.

Table 1: Representative Bond Lengths in Related Metal-Ligand Complexes

| Metal Ion | Coordinated Atom | Bond Type | Typical Bond Length (Å) | Source(s) |

|---|---|---|---|---|

| Zn(II) | Oxygen | Zn–O | 2.059 | nih.gov |

| Zn(II) | Nitrogen | Zn–N | 2.069 | nih.gov |

| Ni(II) | Oxygen (water) | Ni–O | 2.078 | researchgate.net |

| Ni(II) | Nitrogen | Ni–N | 2.124 | researchgate.net |

This table provides examples of bond lengths from related structures to illustrate typical coordination environments.

Spectroscopic techniques are invaluable for characterizing the coordination of phosphorodithioate ligands to metal centers.

³¹P NMR Spectroscopy : This is an exceptionally powerful tool for studying phosphorus-containing compounds. The phosphorus-31 nucleus has 100% natural abundance and a spin of 1/2, which results in sharp, easily interpretable NMR signals. wikipedia.org The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. slideshare.net Coordination to a metal ion alters the electron density around the phosphorus atom, causing a significant change in its chemical shift. windows.net By monitoring the ³¹P NMR spectrum during a titration with a metal ion, one can confirm complex formation and gain insight into the coordination mode. acs.orgacs.org For example, a negligible change in the chemical shift upon the addition of Cd²⁺ ions to certain phosphorothioates indicated a lack of specific interaction with the sulfur atoms in that particular system. acs.org

¹³C NMR Spectroscopy : While ³¹P NMR directly probes the phosphorus center, ¹³C NMR provides information about the carbon atoms in the butyl alkyl chains. Changes in the chemical shifts of the carbon atoms closest to the donating sulfur atoms can also provide evidence of coordination and offer complementary structural information.

Table 2: Principles of ³¹P NMR in Coordination Studies

| Feature | Description | Relevance | Source(s) |

|---|---|---|---|

| Nucleus Properties | ¹⁰⁰% isotopic abundance, spin 1/2. | Results in high sensitivity and sharp signals, simplifying spectral analysis. | wikipedia.org |

| Chemical Shift (δ) | Highly sensitive to the electronic environment and bonding of the phosphorus atom. | Coordination to a metal center causes a measurable shift (coordination chemical shift), confirming interaction. | wikipedia.orgslideshare.netwindows.net |

| Coupling Constants (J) | Provides information on bonding to other NMR-active nuclei (e.g., ¹H, ¹⁹F). | One-bond P-H couplings can be large (600-700 Hz), while two- and three-bond couplings are smaller. | huji.ac.il |

| Application | Titration experiments. | Monitoring changes in δ upon addition of a metal ion confirms complexation and can be used to study binding affinity. | acs.orgacs.org |

Adsorption Phenomena and Surface Interactions

The interaction of butyl phosphorodithioate with mineral surfaces is a critical aspect of its use as a collector in froth flotation. This process involves the selective adsorption of the ligand onto the surface of valuable minerals, rendering them hydrophobic.

The primary mechanism for the adsorption of phosphorodithioates onto sulfide (B99878) minerals is chemisorption, which involves the formation of a chemical bond between the collector molecule and the mineral surface.

Chalcopyrite (CuFeS₂) and Pyrite (FeS₂) : Dithiophosphates are effective collectors for copper sulfide minerals. mdpi.com Studies on S-allyl-O, O′-dibutyl phosphorodithioate, a close analogue, show that it chemisorbs onto the chalcopyrite surface. mdpi.com This adsorption is achieved through the formation of P-S-Cu bonds, where the ligand interacts with copper sites on the mineral. mdpi.comresearchgate.net This process significantly increases the hydrophobicity of the chalcopyrite surface. Crucially, this collector exhibits greater collecting power for chalcopyrite than for pyrite, especially under neutral or weakly alkaline conditions (e.g., pH 8), enabling their selective separation. mdpi.com

Galena (PbS) : The adsorption of collectors like dithiophosphates onto galena is known to be pH-dependent. researchgate.net The mechanism involves the interaction of the dithiophosphate anion with lead ions (Pb²⁺) on the mineral surface, forming a stable lead-dithiophosphate complex that renders the surface hydrophobic.

Sphalerite (ZnS) : The flotation of sphalerite with dithiophosphates can be challenging. The interaction is often weaker compared to other sulfide minerals. DFT studies on the adsorption of ethyl xanthate (a similar sulfur-containing collector) on ZnS surfaces show that water molecules can decrease the reactivity of the surface zinc atoms. researchgate.net However, adsorption still occurs via interaction with zinc sites. nih.gov In industrial applications, the surface of sphalerite is often "activated" with copper ions, which adsorb onto the ZnS surface and create sites that more readily bind dithiophosphate collectors. researchgate.net

Table 3: Summary of Phosphorodithioate Adsorption on Mineral Surfaces

| Mineral | Chemical Formula | Primary Metal Site | Adsorption Mechanism | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Chalcopyrite | CuFeS₂ | Copper (Cu) | Chemisorption | Formation of P-S-Cu bonds; strong adsorption and high selectivity over pyrite. | mdpi.commdpi.comresearchgate.net |

| Pyrite | FeS₂ | Iron (Fe) | Weak Adsorption | Significantly less adsorption compared to chalcopyrite, allowing for selective flotation. | mdpi.com |

| Galena | PbS | Lead (Pb) | Chemisorption | Interaction with Pb²⁺ sites; process is pH-dependent. | researchgate.net |

| Sphalerite / ZnS | ZnS | Zinc (Zn) | Chemisorption | Interaction with Zn²⁺ sites; may require Cu²⁺ activation for effective flotation. | researchgate.netnih.gov |

Influence of Adsorption on Mineral Hydrophobicity

The primary function of butyl sodium phosphorodithioate as a collector in froth flotation is to selectively adsorb onto the surface of target minerals, thereby rendering them hydrophobic. This change in surface property is fundamental to the separation process, which relies on the attachment of air bubbles to the now water-repellent mineral particles. The adsorption of the phosphorodithioate molecule onto a mineral surface, such as chalcopyrite, significantly increases the surface's hydrophobicity. mdpi.com

The structure of the phosphorodithioate ligand is key to this function. The molecule is amphiphilic, meaning it has both a polar (hydrophilic) and a non-polar (hydrophobic) part. The polar head, containing the phosphorodithioate group, interacts with and chemisorbs onto the mineral surface. Following this adsorption, the non-polar hydrocarbon butyl groups are oriented outwards into the aqueous phase, forming a hydrophobic layer that repels water molecules. mdpi.commdpi.com This increased hydrophobicity facilitates the displacement of the water film surrounding the mineral particle upon collision with an air bubble, leading to stable attachment and flotation.

The effectiveness of this induced hydrophobicity can be quantified by measuring the contact angle of a water droplet on the mineral surface. A higher contact angle indicates greater hydrophobicity. Studies comparing different collectors have shown that phosphorodithioate compounds can significantly increase the contact angle of minerals like chalcopyrite, often more effectively than traditional collectors under similar conditions. mdpi.com For instance, treatment with a synthesized phosphorodithioate collector increased the contact angle on a chalcopyrite surface from its original state to a much higher value, confirming a significant enhancement of surface hydrophobicity. mdpi.com This modification of surface properties is crucial for achieving efficient separation during flotation. mdpi.com

Table 1: Effect of Collector Adsorption on Mineral Surface Contact Angle

| Mineral | Treatment | Contact Angle (°) | Reference |

|---|---|---|---|

| Chalcopyrite | Untreated | 35.1 | mdpi.com |

| Chalcopyrite | Treated with ADTP | 72.5 | mdpi.com |

| Pyrite | Untreated | 30.2 | mdpi.com |

| Pyrite | Treated with ADTP | 45.3 | mdpi.com |

*ADTP (S-allyl-O, O′-dibutyl phosphorodithioate) is a synthesized collector with a similar functional group to this compound.

Coordination Modes at Mineral-Solution Interfaces (Bridging vs. Terminal)

At the mineral-solution interface, phosphorodithioate ligands like this compound adsorb onto the mineral surface through the formation of coordination complexes with metal ions present in the mineral's crystal lattice. The dithiophosphate group [(RO)₂PS₂]⁻ is a versatile ligand capable of coordinating to metal centers in several ways. The two sulfur atoms allow it to act as a bidentate ligand, meaning it can form two bonds with a metal ion.

The primary coordination modes at the mineral surface are described as terminal (chelating) and bridging.

Terminal (Chelating) Coordination: In this mode, the two sulfur atoms of a single phosphorodithioate molecule bond to the same metal ion on the mineral surface. This forms a stable four-membered chelate ring. This type of coordination is common and leads to a strong, stable adsorption of the collector molecule onto the surface. researchgate.netmdpi.com

Bridging Coordination: Alternatively, the phosphorodithioate ligand can act as a bridge between two adjacent metal ions on the mineral surface. In this configuration, each of the two sulfur atoms bonds to a different metal ion. This mode can contribute to the formation of a more extensive, cross-linked collector layer on the surface. While less commonly discussed in flotation literature than the chelating mode, bridging is a well-established coordination mode for similar ligands in inorganic chemistry. nih.govrsc.orgresearchgate.net

The predominant coordination mode depends on several factors, including the specific mineral crystallography (the arrangement and spacing of metal ions on the surface), the concentration of the collector, and the pH of the solution. It is likely that a combination of both terminal and bridging coordination exists on the mineral surface during the flotation process, contributing to the formation of a robust and hydrophobic collector layer. The interaction is a form of chemisorption, as evidenced by the formation of specific bonds like P-S-Cu on chalcopyrite surfaces. mdpi.com

Synergistic Adsorption Effects of Phosphorodithioates

In industrial flotation applications, it is common to use a mixture of different collectors rather than a single reagent. This practice is often driven by the observation of synergistic effects, where the combined performance of the collectors is greater than the sum of their individual effects. saimm.co.zaresearchgate.net Phosphorodithioates like this compound are frequently used in these mixed systems, often in combination with other thiol collectors such as xanthates. mdpi.comresearchgate.net

The synergy between different collectors can manifest in several ways:

Improved Froth Stability: Some collectors, like dithiophosphates, are known to act as good froth stabilizing agents in addition to their collecting properties. mdpi.comresearchgate.net When used in a mixture, one collector might primarily be responsible for rendering the mineral hydrophobic, while the other contributes significantly to creating a more stable froth, which is crucial for carrying the mineral-laden bubbles to the collection launder and preventing particle detachment.

Studies have shown that mixtures of sodium diethyl dithiophosphate (a related collector) and sodium iso-butyl xanthate (SIBX) can lead to increased recoveries of copper and nickel from certain ores. mdpi.comresearchgate.net The interaction between the different collector molecules on the mineral surface and their combined effect on froth properties contribute to this enhanced performance.

Table 2: Observed Synergistic Effects in Mixed Collector Systems

| Collector Mixture | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Dithiocarbamate (B8719985) (DTC) and Potassium n-butyl xanthate (PNBX) | Increased grade and recovery of pyrite | Strongly adsorbing DTC acts as an anchor for weakly adsorbing dixanthogen (B1670794), increasing hydrophobicity and improving froth characteristics. | saimm.co.za |

| Sodium diethyl dithiophosphate (SEDTP) and Sodium iso-butyl xanthate (SIBX) | Increased water and solids recovery with increasing SEDTP ratio | SEDTP contributes to froth stability, leading to higher recoveries. The combination provides both collecting and froth stabilizing functions. | researchgate.net |

| General Mixed Thiol Collectors | Enhanced performance over single collectors | Better surface coverage, improved hydrophobization, and optimized froth-stabilizing properties. | mdpi.com |

Oxidation and Hydrolysis Products on Mineral Surfaces

The environment within a flotation pulp is a complex electrochemical system. Sulfide minerals, the primary target for collectors like this compound, are susceptible to oxidation, especially during the grinding process and upon exposure to aerated water. diva-portal.orgresearchgate.net This surface oxidation is a double-edged sword: it is necessary to create the metal-ion sites (e.g., copper ions on a chalcopyrite surface) with which the collector can react, but excessive oxidation can form hydrophilic species (like metal hydroxides or sulfates) that hinder collector adsorption. diva-portal.org

The collector itself can undergo chemical changes on the mineral surface due to these oxidative conditions. The phosphorodithioate ligand can be susceptible to both oxidation and hydrolysis.

Oxidation: The sulfur atoms in the phosphorodithioate are the most likely sites for oxidation. In the presence of oxidizing agents, which can be formed catalytically on the sulfide mineral surface itself, the dithiophosphate could potentially be oxidized. diva-portal.org This could lead to the formation of dialkyl monothiophosphates or even dialkyl phosphates, which have different collecting properties. Another potential oxidation product is a dimer, where two dithiophosphate molecules link via a disulfide bond, analogous to the formation of dixanthogen from xanthate.

Hydrolysis: Phosphorodithioates can also undergo hydrolysis, a reaction with water that breaks the ester bonds (P-O or P-S). The stability of these compounds and their rate of hydrolysis are influenced by factors such as pH and temperature. While hydrolysis might be slow under typical flotation conditions, any degradation of the collector molecule into simpler phosphate (B84403) or alcohol species on the mineral surface would reduce its effectiveness, as these products are generally not hydrophobic.

The surface of a sulfide mineral in a flotation pulp is therefore a dynamic environment where the mineral itself is oxidizing, and the adsorbed collector may also be undergoing transformation. The selectivity and efficiency of the flotation process depend on controlling these reactions to favor the formation of a stable, hydrophobic metal-phosphorodithioate complex while minimizing the formation of hydrophilic oxidation or hydrolysis products of both the mineral and the collector. diva-portal.orgmun.ca

Theoretical and Computational Studies on Butyl Sodium Phosphorodithioate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on phosphorodithioates, providing detailed information about their electronic structure, geometry, and energetic properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are employed to calculate a wide range of molecular properties, making them valuable for validating experimental findings and exploring systems that are difficult to study experimentally. nih.gov In the realm of organophosphorus compounds, DFT is used to investigate geometries, energies, reaction mechanisms, and spectroscopic properties. nih.govyoutube.com

Applications of DFT in phosphorodithioate (B1214789) research include:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms in the butyl sodium phosphorodithioate molecule.

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. nih.gov

Reaction Mechanism Studies: Mapping the potential energy surface of reactions involving phosphorodithioates to identify transition states and intermediates. mdpi.com

Electronic Property Calculation: Investigating the distribution of electrons within the molecule to understand its reactivity and intermolecular interactions. mdpi.com

For instance, DFT calculations can predict how the substitution of different alkyl groups would affect the electronic properties and reactivity of the phosphorodithioate moiety. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good compromise between accuracy and computational expense. youtube.com

Table 1: Representative DFT Functionals Used in Organophosphorus Compound Studies

| Functional Type | Examples | Typical Applications |

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Structural optimization of large systems. |

| Hybrid Functionals | B3LYP, PBE0, M06-2X | Accurate energy calculations, reaction mechanisms. rsc.orgresearchgate.net |

| Range-Separated Hybrid Functionals | ωB97X-D | Systems with charge-transfer character. nih.gov |

This table is generated based on common practices in computational chemistry and is for illustrative purposes.

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without empirical parameters. wiley.com These methods are computationally more demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nasa.gov

In the context of phosphorodithioates and related organophosphorus compounds, ab initio studies provide valuable insights:

Accurate Energetics: High-level ab initio methods like CCSD(T) can provide very accurate reaction and activation energies, serving as benchmarks for less computationally expensive methods. nasa.gov

Electron Correlation Effects: These methods explicitly account for the correlation between the motions of electrons, which is important for accurately describing chemical bonds and non-covalent interactions.

Structural and Spectroscopic Properties: Ab initio calculations are used to determine equilibrium geometries, vibrational frequencies, and other spectroscopic parameters. nasa.gov

A study on a phosphorothioate (B77711) mono-anion using ab initio calculations at the STO-3G level revealed that the highest occupied molecular orbital (HOMO) is significantly higher in energy compared to the corresponding phosphate (B84403). nih.gov This study also showed that the electron density in the HOMO is predominantly located on the sulfur atom, which is consistent with the sulfur atom acting as a soft nucleophile. nih.gov Such analyses are crucial for predicting the reactivity of phosphorodithioates with various electrophiles. nih.gov

Table 2: Comparison of Ab Initio Methods

| Method | Abbreviation | Key Features |

| Hartree-Fock | HF | Starting point for many ab initio methods; does not include electron correlation. |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation at a lower computational cost than higher-level methods. rsc.org |

| Coupled Cluster with Singles, Doubles, and perturbative Triples | CCSD(T) | Considered the "gold standard" for accuracy in single-reference systems. rsc.orgresearchgate.net |

This table provides a simplified overview of common ab initio methods.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org This theory is fundamental to understanding chemical bonding, electronic transitions, and reactivity. roaldhoffmann.comyoutube.com For atmospheric reactions, MO theory helps in understanding the interactions of organophosphorus compounds with atmospheric oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).

The key aspects of MO theory relevant to the atmospheric chemistry of compounds like this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. youtube.com Reactions with electrophilic species are often initiated by the attack on the HOMO, while reactions with nucleophilic species involve the LUMO.

Orbital Symmetry: The conservation of orbital symmetry can determine whether a particular reaction pathway is allowed or forbidden.

Delocalization of Electrons: In conjugated systems, MO theory explains the delocalization of π electrons, which can significantly affect the stability and reactivity of a molecule. libretexts.org

Studies on organophosphorus compounds in the atmosphere, such as those found in biomass burning organic aerosol, have highlighted the presence of various CHOP and CHNOP formulae. nih.gov Understanding the molecular-level composition is the first step toward predicting their atmospheric fate. nih.gov Computational studies using MO theory can predict the sites most susceptible to atmospheric oxidation and the potential reaction products.

Electronic Structure and Reactivity Modeling

Modeling the electronic structure and reactivity of this compound allows for the prediction of its chemical behavior under various conditions.

Computational methods are powerful tools for predicting the electronic properties of molecules. These properties are key to understanding a compound's reactivity, stability, and potential applications.

Ionization Potential and Electron Affinity: These can be estimated from the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem.

Partial Atomic Charges: Methods like Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis distribute the total electron density among the atoms in a molecule, providing insights into electrostatic interactions and reactive sites.

Electron Transfer Potentials: The potential for a molecule to donate or accept an electron can be calculated. Protocols that combine DFT or ab initio calculations with experimental pKa values have been developed for the accurate prediction of electron transfer potentials. rsc.orgresearchgate.net For instance, a method using an effective absolute potential has been shown to accurately predict ET potentials for small organic molecules. rsc.orgresearchgate.net

Table 3: Calculated Electronic Properties of a Model Phosphorodithioate Anion

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -4.5 eV | Related to the ease of electron donation. |

| LUMO Energy | +1.2 eV | Related to the ease of electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: These are hypothetical values for a generic phosphorodithioate anion to illustrate the types of properties that can be calculated. Actual values would depend on the specific computational method and basis set used.

Computational chemistry is instrumental in elucidating complex reaction mechanisms by identifying and characterizing the structures and energies of reactants, transition states, and intermediates. escholarship.orgpitt.edu This is particularly valuable for reactions that are difficult to study experimentally due to short-lived intermediates or hazardous reactants. pitt.edu

For this compound, computational studies can explore various reaction pathways, such as:

Hydrolysis: Modeling the stepwise addition of water molecules to the phosphorus center to understand the mechanism of degradation in aqueous environments.

Oxidation: Investigating the reaction with oxidizing agents to predict the formation of disulfide-linked dimers or other oxidation products.

Ligand Exchange: Simulating the exchange of the sodium cation with other metal ions to understand its coordination chemistry.

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate. nih.gov Born-Oppenheimer molecular dynamics (BOMD) can simulate the time evolution of a chemical system, offering insights into the dynamic aspects of a reaction. pitt.edu Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help in rationalizing the observed product distributions. researchgate.net

Correlating Chemical Shift Anisotropy with Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. The chemical shift anisotropy (CSA), which describes the orientation-dependent nature of the nuclear magnetic shielding, is particularly sensitive to the local electronic environment and geometry around a nucleus. nih.gov In solid-state ³¹P NMR studies of phosphorus compounds, the CSA provides detailed information about bonding and structure. illinois.edu

Research on various orthophosphates has established a clear correlation between the ³¹P CSA and specific molecular parameters. illinois.edu The anisotropy is shown to vary in an approximately linear fashion with the P-O bond length and with the deviation of the O-P-O bond angle from the ideal tetrahedral angle. illinois.edu While these studies were conducted on orthophosphates, the principles are transferable to phosphorodithioates, where the substitution of oxygen with sulfur significantly alters the electronic environment of the phosphorus atom.

Further detailed studies on aluminophosphates have demonstrated that the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) can be correlated with distinct structural features. st-andrews.ac.uk The most shielded component, δ₃₃, is related to the length of the shortest P-O bond, while the more deshielded components, δ₁₁ and δ₂₂, are more closely related to the mean P-O bond lengths and P-O-Al bond angles. st-andrews.ac.uk For phosphorodithioates, similar relationships are expected between the ³¹P CSA tensor and the geometry of the P(S)S⁻ moiety. The differences in electronegativity and bond lengths for P-S versus P-O bonds lead to distinct CSA values that can serve as a fingerprint for the local structure and coordination environment. The analysis of these CSA parameters, often requiring specialized solid-state NMR techniques like CSA amplification, can resolve overlapping signals and provide unambiguous spectral assignments, which is particularly valuable in complex or doped materials. st-andrews.ac.uknih.gov

| CSA Parameter | Correlated Molecular Feature | Observed Trend | Reference |

|---|---|---|---|

| Anisotropy (Δδ) | P-O Bond Length | Approximately linear relationship | illinois.edu |

| Anisotropy (Δδ) | O-P-O Bond Angle Deviation | Approximately linear relationship with deviation from tetrahedral | illinois.edu |

| Tensor Component (δ₃₃) | Shortest P-O Bond Length | Directly related; reflects the most shielded direction | st-andrews.ac.uk |

| Tensor Components (δ₁₁, δ₂₂) | Mean P-O Bond Lengths & P-O-T Angles | Reflects the less shielded directions, related to average geometry | st-andrews.ac.uk |

Simulation of Intermolecular Interactions

Understanding how this compound interacts with other molecules, ions, and surfaces is key to explaining its function in applications like mineral flotation and lubrication. Computational simulations model these complex intermolecular forces, providing a dynamic picture of adsorption and binding events.

Modeling Adsorption Behaviors at Interfaces

The adsorption of phosphorodithioates at solid-liquid interfaces is a critical step in many of its industrial applications. Thermodynamic modeling and molecular simulations are employed to unravel the mechanisms governing this behavior.

Adsorption isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium relationship between the adsorbate concentration in the solution and the amount adsorbed on the solid surface. mdpi.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. mdpi.com Thermodynamic investigations based on these models can reveal whether an adsorption process is spontaneous and exothermic. mdpi.com For instance, in the adsorption of phosphates onto various materials, such models have been successfully applied to determine the maximum adsorption capacity and the nature of the adsorption process. mdpi.comnih.gov

At a more fundamental level, Density Functional Theory (DFT) simulations provide detailed insights into the adsorption process at the atomic scale. researchgate.net Ab initio DFT simulations have been used to study the adsorption and dissociation of dialkyldithiophosphates on ferrous substrates. researchgate.netresearchgate.net These simulations show that while the dissociation of the molecule is highly endothermic in a vacuum, the presence of an iron substrate makes the fragmentation highly favorable energetically. researchgate.net The adsorption is an exothermic process, and the specific adsorption energy depends on the surface coverage and oxidation state of the substrate. researchgate.netresearchgate.net Such studies reveal that the interaction with the substrate plays a primary role in the chemical reactions that are fundamental to the compound's function. researchgate.net The mechanism of adsorption often involves a combination of ligand exchange and electrostatic interactions. nih.gov

| Modeling Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT Simulation | Zinc dialkyldithiophosphate on Iron (Fe) substrate | Adsorption is energetically favorable; the substrate promotes molecular dissociation. | researchgate.netresearchgate.net |

| DFT Simulation | Silicate species on Kaolinite surface | Adsorption occurs primarily on Al-surfaces via electrostatic interaction, making the surface more hydrophilic. | researchgate.net |

| Isotherm & Thermodynamic Modeling | Phosphate on recycled brick waste | Adsorption is favorable, spontaneous, and happens on heterogeneous surfaces. | mdpi.com |

Investigation of Cation-Phosphorodithioate Interactions

The interaction between the phosphorodithioate anion and cations, such as the sodium (Na⁺) counterion, is fundamental to its structure and reactivity. The nature of this interaction influences the compound's solubility, stability, and how it binds to other surfaces.

Density Functional Theory (DFT) calculations have been performed to study the geometrical and vibrational characteristics of phosphorodithioate linkages interacting with hydrated cations. nih.govresearchgate.net Using dimethyl phosphorodithioate as a model system, these studies investigated the preferred coordination sites for various monovalent (Li⁺, Na⁺, K⁺) and divalent (Mg²⁺) cations. nih.govresearchgate.net The results indicate that the cation's position relative to the phosphorodithioate anion is not random. Specifically, cations like Li⁺ and Na⁺ are found to deviate from the bisector plane of the S-P-S angle. nih.govresearchgate.net This suggests a localized interaction, where the cation is positioned closer to one of the sulfur atoms rather than being equally associated with both. This directed interaction is a result of a complex interplay between electrostatic forces and the electronic structure of the anion. nih.gov The presence and specific coordination of the cation can, in turn, influence the conformational preferences and vibrational frequencies of the phosphorodithioate molecule. researchgate.net This fundamental understanding of cation-anion pairing is crucial, as these interactions dictate the behavior of the compound in solution and at interfaces. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for butyl sodium phosphorodithioate, and how can purity be optimized during preparation?

- Methodological Answer : The synthesis typically involves reacting sodium salts of phosphorodithioic acid with butyl halides under controlled alkaline conditions (pH ~10.5) at elevated temperatures (85°C) . Purity optimization includes:

- Stepwise pH adjustment : Use sulfuric acid to neutralize excess base post-reaction.

- Solvent extraction : Toluene is effective for isolating the product, followed by washing with sodium bicarbonate and NaCl solutions to remove impurities .

- Recrystallization : Recrystallize from toluene to obtain colorless crystalline blocks.

- Validation : Confirm purity via NMR, FTIR, and X-ray crystallography to assess molecular conformation and absence of byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural analysis : Single-crystal X-ray diffraction provides bond angles (e.g., tetrahedral distortion around phosphorus) and intramolecular interactions (e.g., C–H···S hydrogen bonds) .

- Spectroscopic methods : P NMR identifies phosphorus environments, while FTIR confirms S–P and S–O vibrational modes.

- Stability testing : Conduct accelerated degradation studies under varying temperatures and pH to identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Account for variations in experimental conditions (e.g., solvent polarity, assay temperature) that affect ligand-protein interactions .

- Statistical rigor : Use triplicate measurements and ANOVA to assess reproducibility. For outlier data, re-examine sample preparation (e.g., buffer composition, dilution factors) .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., bensulide) to identify structure-activity relationships (SARs) .

Q. What experimental design considerations are critical for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity constants. Ensure proper controls (e.g., blank runs with buffer) to minimize nonspecific binding .

- Sample handling : Maintain samples on ice to prevent enzymatic degradation and avoid foaming during mixing .

- Concentration gradients : Prepare serial dilutions of the compound and validate linearity using UV-Vis or HPLC .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model geometric parameters (e.g., P–S bond lengths) and compare with X-ray data to validate accuracy .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict stability under physiological conditions .

- Docking studies : Use software like AutoDock to explore interactions with enzyme active sites (e.g., acetylcholinesterase) and guide mutagenesis experiments .

Data Analysis and Reproducibility

Q. What strategies ensure robust statistical analysis in phosphorodithioate-based assays?

- Methodological Answer :

- Replicates : Perform assays in duplicate or triplicate; average readings and subtract background signals (e.g., blank wells) .

- Dilution protocols : For samples exceeding standard curve ranges, dilute in assay buffer and apply correction factors .

- Documentation : Use electronic lab notebooks (ELNs) to record raw data, instrument settings, and deviations from protocols .

Q. How should researchers address variability in synthetic yields across batches of this compound?

- Methodological Answer :

- Process optimization : Systematically vary reaction parameters (e.g., temperature, stirring rate) using design-of-experiment (DoE) approaches .

- Quality control : Implement in-process monitoring (e.g., TLC or inline pH probes) to detect intermediates and adjust conditions in real time .

- Batch documentation : Track environmental factors (humidity, reagent lot numbers) to identify confounding variables .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic waste streams before disposal and adhere to institutional guidelines for organophosphorus compounds .

- Emergency procedures : Maintain spill kits with absorbent materials (e.g., vermiculite) and train personnel in first-aid measures for accidental exposure .

Tables for Reference

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Value | Notes |

|---|---|---|

| Reaction Temperature | 85°C | Higher temps risk decomposition |

| pH | 10.5 | Adjusted with NaOH/H₂SO₄ |

| Solvent | Toluene | Effective for recrystallization |

| Yield | 70–85% | Varies with purity of precursors |

Table 2 : Common Analytical Techniques and Applications

| Technique | Application | Sensitivity Range |

|---|---|---|

| X-ray Crystallography | Molecular conformation analysis | Atomic resolution |

| P NMR | Phosphorus environment characterization | 0.1–100 mM |

| HPLC-UV | Purity assessment and quantification | 1–1000 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.